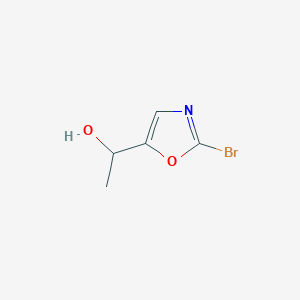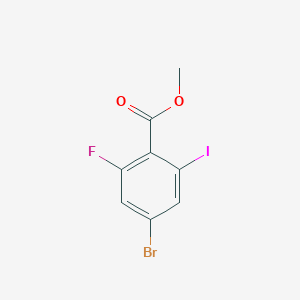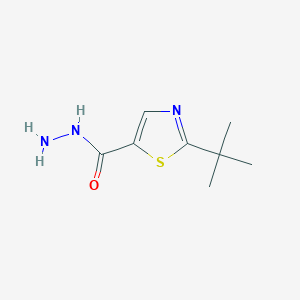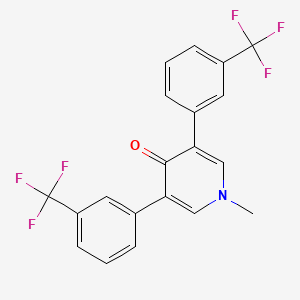
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further connected to a pyridone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridone Core: The pyridone core can be synthesized through a condensation reaction between a suitable ketone and an amine under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylation: The final step involves the methylation of the pyridone nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3,5-bis(4-trifluoromethylphenyl)-4(1H)-pyridone: Similar structure but with trifluoromethyl groups at different positions.
1-methyl-3,5-bis(3-chlorophenyl)-4(1H)-pyridone: Similar structure but with chlorophenyl groups instead of trifluoromethylphenyl groups.
Uniqueness
1-methyl-3,5-bis(3-trifluoromethylphenyl)-4(1H)-pyridone is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
59756-61-5 |
|---|---|
Fórmula molecular |
C20H13F6NO |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
1-methyl-3,5-bis[3-(trifluoromethyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C20H13F6NO/c1-27-10-16(12-4-2-6-14(8-12)19(21,22)23)18(28)17(11-27)13-5-3-7-15(9-13)20(24,25)26/h2-11H,1H3 |
Clave InChI |
PZBXEGSLTCUVJO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
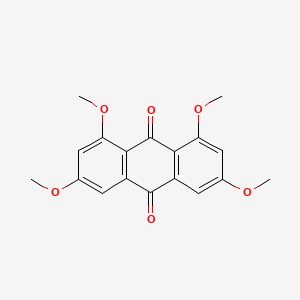
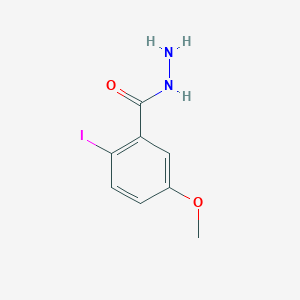
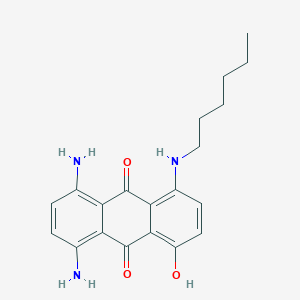


![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
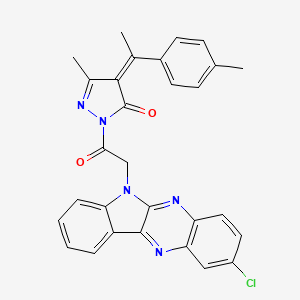
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
